tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H22N4O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step reaction process involving the nitration of pyridine followed by the formation of the piperidine ring. The general steps include:
Nitration of Pyridine: : Pyridine is nitrated to produce 5-nitropyridine.
Formation of Piperidine Ring: : The 5-nitropyridine is then reacted with an appropriate amine to form the piperidine ring.
Esterification: : The resulting compound is esterified with tert-butyl alcohol to produce tert-butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to increase yield and purity. This might include the use of catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be oxidized to form nitrate.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The piperidine ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl can be used.
Substitution: : Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of nitrate derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted piperidine derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.
Biology: : It may serve as a building block for bioactive compounds.
Medicine: : Potential use in drug discovery and development.
Industry: : Application in the production of specialty chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which it is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
This compound is unique due to its specific structure and functional groups. Similar compounds might include other nitro-substituted piperidines or pyridines, but the presence of the tert-butyl ester group sets it apart. Some similar compounds are:
Piperidine derivatives: : Piperidine itself and its various substituted derivatives.
Pyridine derivatives: : Other nitro-substituted pyridines.
Properties
IUPAC Name |
tert-butyl 4-[(5-nitropyridin-2-yl)amino]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-6-11(7-9-18)17-13-5-4-12(10-16-13)19(21)22/h4-5,10-11H,6-9H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHRSBUULWXMEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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